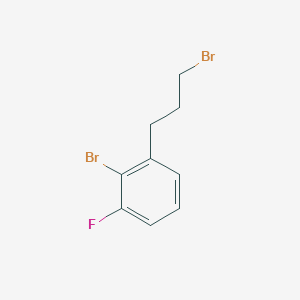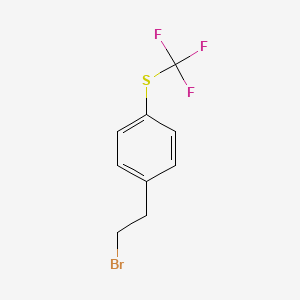
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane, also known as Benzene, 1-(2-bromoethyl)-4-[(trifluoromethyl)thio]-, is a chemical compound with the molecular formula C9H8BrF3S and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a bromoethyl group and a trifluoromethylsulfane group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-(2-bromoethyl)phenol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethylsulfane group can be reduced to trifluoromethylthiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products Formed
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Sulfoxides, sulfones.
Reduction: Trifluoromethylthiol derivatives.
Scientific Research Applications
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chloroethyl)phenyl)(trifluoromethyl)sulfane
- (4-(2-Iodoethyl)phenyl)(trifluoromethyl)sulfane
- (4-(2-Bromoethyl)phenyl)(methyl)sulfane
Uniqueness
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both a bromoethyl group and a trifluoromethylsulfane group, which confer distinct chemical and physical properties. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications .
Properties
CAS No. |
1343048-83-8 |
|---|---|
Molecular Formula |
C9H8BrF3S |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8BrF3S/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13/h1-4H,5-6H2 |
InChI Key |
OVMCFKCMGKWBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


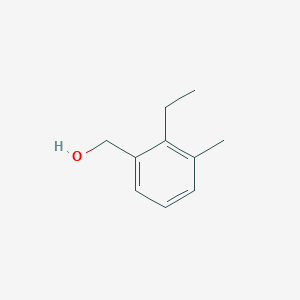
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
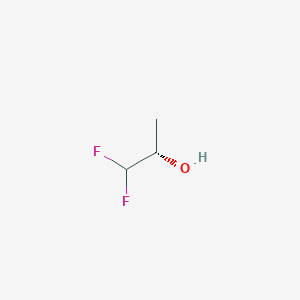
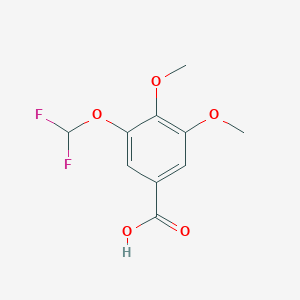
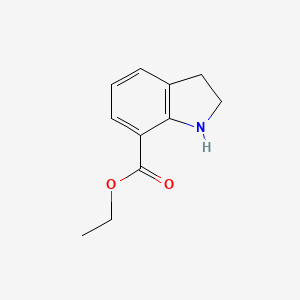
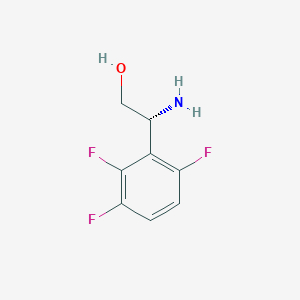
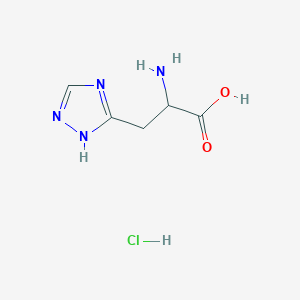
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
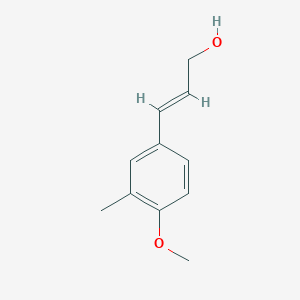
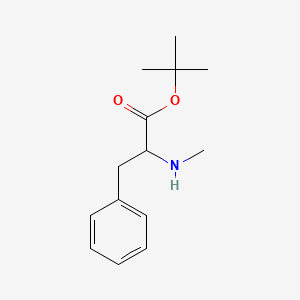
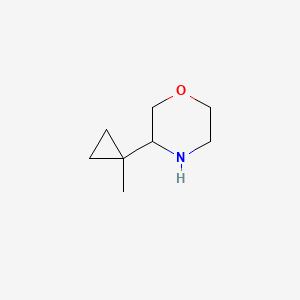
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
